molecular formula C6H8ClNO B13648065 N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride

N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride

Cat. No.: B13648065
M. Wt: 145.59 g/mol
InChI Key: YENIJLHVLRUQGR-UHFFFAOYSA-N
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Description

N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride is a chemical compound with the molecular formula C6H8ClNO. It is known for its reactivity and is used in various chemical reactions and industrial applications. The compound is characterized by the presence of an ethyl group, a prop-2-yn-1-yl group, and a carbamoyl chloride functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride typically involves the reaction of N-ethyl-N-(prop-2-yn-1-yl)amine with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The reaction can be represented as follows:

N-ethyl-N-(prop-2-yn-1-yl)amine+COCl2N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride+HCl\text{N-ethyl-N-(prop-2-yn-1-yl)amine} + \text{COCl}_2 \rightarrow \text{this compound} + \text{HCl} N-ethyl-N-(prop-2-yn-1-yl)amine+COCl2​→N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and stringent safety protocols to handle phosgene. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride involves its reactivity with nucleophiles and oxidizing agents. The compound can act as an electrophile, facilitating the substitution of the chloride group by nucleophiles. In oxidation reactions, it can generate reactive oxygen species through energy transfer and single electron transfer pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-(prop-2-en-1-yl)carbamoyl chloride
  • N-ethyl-N-(prop-2-yn-1-yl)carbamate
  • N-ethyl-N-(prop-2-yn-1-yl)urea

Uniqueness

N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride is unique due to its combination of an ethyl group, a prop-2-yn-1-yl group, and a carbamoyl chloride functional group. This unique structure imparts specific reactivity patterns, making it valuable in various synthetic and industrial applications .

Properties

Molecular Formula

C6H8ClNO

Molecular Weight

145.59 g/mol

IUPAC Name

N-ethyl-N-prop-2-ynylcarbamoyl chloride

InChI

InChI=1S/C6H8ClNO/c1-3-5-8(4-2)6(7)9/h1H,4-5H2,2H3

InChI Key

YENIJLHVLRUQGR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC#C)C(=O)Cl

Origin of Product

United States

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